(S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyloxy group, and a carbamoyl group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or carbamoyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.
Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate: Without the (S)-configuration.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures but different substituents.
Uniqueness
(S)-Benzyl 2-((2-(benzyloxy)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7536-45-0 |
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Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2-oxo-2-phenylmethoxyethyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H24N2O5/c25-20(28-15-17-8-3-1-4-9-17)14-23-21(26)19-12-7-13-24(19)22(27)29-16-18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H,23,26)/t19-/m0/s1 |
InChI Key |
ABBUEKAIKQURGG-IBGZPJMESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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